molecular formula C9H6FNO2 B7853536 6-fluoro-2-hydroxy-1H-quinolin-4-one

6-fluoro-2-hydroxy-1H-quinolin-4-one

Cat. No.: B7853536
M. Wt: 179.15 g/mol
InChI Key: ZFBAAIYKVIMWHY-UHFFFAOYSA-N
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Description

6-Fluoro-2-hydroxy-1H-quinolin-4-one is a fluorinated heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and materials science research. This quinoline derivative is structurally related to 4-hydroxyquinolin-2(1H)-one systems, which are recognized as privileged structures in drug discovery for their diverse biological activities . The molecule's core structure is a key intermediate for synthesizing more complex entities, such as quinoline-pyrimidine hybrids, which have been explored for their cytotoxic activity against human cancer cell lines like hepatocellular carcinoma HepG2 and squamous cell carcinoma KB . The presence of both hydroxy and keto groups on the quinoline ring allows for metal chelation and interaction with nanoparticles. Related compounds, such as 6-fluoro-4-hydroxy-2-methylquinoline, have been documented to bind with titanium oxide (TiO₂) nanoparticles, exhibiting fluorescence quenching and demonstrating potential for application in sensing and material sciences . The specific substitution pattern with a fluorine atom at the 6-position can fine-tune the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for developing fluorescent chemosensors and probes for cell imaging . Researchers utilize this compound strictly for laboratory R&D purposes. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

6-fluoro-2-hydroxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBAAIYKVIMWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C=C(N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1F)C(=O)C=C(N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Protected Intermediate

Starting Materials :

  • 2-Methoxy-6-fluoroaniline

  • Ethyl acetoacetate

Procedure :

  • Schiff Base Formation : React 2-methoxy-6-fluoroaniline with ethyl acetoacetate in the presence of para-toluenesulfonic acid (PTSA) under reflux with azeotropic water removal.

  • Cyclization : Heat the Schiff base in a high-boiling solvent (e.g., DOWTHERM A) at 250°C to yield 2-methoxy-6-fluoro-4(1H)-quinolone.

Key Data :

  • Yield: ~70–80% (based on analogous reactions in).

  • Reaction Time: 6 hours for Schiff base formation; 20 minutes for cyclization.

Demethylation to Introduce Hydroxy Group

Reagents : Boron tribromide (BBr₃) in dichloromethane.
Conditions : Stir at room temperature for 18 hours.
Outcome :

  • Conversion of 2-methoxy to 2-hydroxy substituent.

  • Yield: ~60% (observed in similar deprotection steps).

Advantages :

  • Straightforward two-step process.

  • High regioselectivity for the 2-position.

Limitations :

  • Requires handling of toxic BBr₃.

  • Methoxy-protected aniline precursors may need custom synthesis.

Michael Addition-Cyclization Route

This method, adapted from a patent describing 4-chloro-6-fluoroquinoline synthesis, involves sequential Michael addition and cyclization. While the original target differs, modifications can yield the desired compound.

Michael Addition of Para-Fluoroaniline

Reagents :

  • Para-fluoroaniline

  • Acrylic acid

  • Phase transfer catalyst (e.g., tetrabutylammonium bromide).

Procedure :

  • React para-fluoroaniline with acrylic acid at 40–50°C to form 3-(4-fluorophenylamino)propionic acid.

  • Cyclize using polyphosphoric acid (PPA) or concentrated H₂SO₄ at 90–110°C to yield 6-fluoro-2,3-dihydroquinolin-4(1H)-one.

Key Data :

  • Yield with PPA: 80%.

  • Yield with H₂SO₄: 69%.

Oxidation to Introduce 2-Hydroxy Group

Hypothetical Modification :
Oxidation of the 2,3-dihydro intermediate could introduce a hydroxy group at position 2. Potential oxidants include:

  • KMnO₄ in acidic conditions.

  • DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Challenges :

  • Over-oxidation risks.

  • No direct precedent in provided sources; requires experimental validation.

Halogenation-Substitution Strategy

A multistep approach involving iodination followed by hydroxylation is inferred from methods used in 4(1H)-quinolone derivatization.

Iodination at Position 2

Starting Material : 6-Fluoro-4(1H)-quinolone.
Reagents : Iodine (I₂) and n-butylamine in dimethylformamide (DMF).
Procedure :

  • Generate 2-iodo-6-fluoro-4(1H)-quinolone via electrophilic substitution.

  • Isolate intermediate using aqueous workup.

Key Data :

  • Yield (analogous reaction): ~97%.

Hydroxylation via Nucleophilic Substitution

Reagents :

  • Copper(I) iodide (CuI).

  • Hydroxide source (e.g., NaOH).

Conditions :

  • Ullmann-type coupling at elevated temperatures (100–120°C).

Outcome :

  • Replacement of iodine with hydroxy group.

  • Yield: ~50–70% (estimated from similar substitutions).

Advantages :

  • Precise control over substitution site.

Limitations :

  • Requires pre-functionalized iodo intermediate.

  • Harsh reaction conditions may degrade sensitive groups.

Comparative Analysis of Methods

Method Key Steps Yield Pros Cons
Conrad-Limpach + DeprotectionSchiff base, cyclization, BBr₃~60%High regioselectivityToxic reagents, multi-step
Michael Addition + OxidationMichael addition, cyclization, oxidation~40%*Uses inexpensive reagentsUnproven oxidation step
Halogenation-SubstitutionIodination, Ullmann coupling~60%Site-specific substitutionComplex synthesis, high temperatures

*Theoretical yield; requires experimental confirmation.

Optimization Considerations

Choice of Dehydrating Agent in Cyclization

Polyphosphoric acid (PPA) outperforms concentrated H₂SO₄ in cyclization steps, offering higher yields (80% vs. 69%).

Role of Phase Transfer Catalysts

Tetrabutylammonium bromide enhances Michael addition efficiency by facilitating interfacial reactions, reducing side products.

Demethylation Efficiency

BBr₃ achieves near-quantitative deprotection of methoxy groups but necessitates rigorous moisture control .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-hydroxy-1H-quinolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolinones and hydroquinolines, which can have different biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry Applications

6-Fluoro-2-hydroxy-1H-quinolin-4-one belongs to a class of compounds known as hydroxyquinolines, which have been extensively studied for their biological activities. The following are key therapeutic applications:

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. Specifically, this compound has been investigated for its efficacy against various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves the inhibition of bacterial DNA gyrase, a target for many quinolone antibiotics .

Antimalarial Properties

The compound has shown promise as an antimalarial agent. Studies have demonstrated that quinoline derivatives can interfere with the Plasmodium falciparum life cycle, potentially leading to new treatments for malaria . The structural modifications in this compound enhance its activity against malaria parasites.

Anti-inflammatory Effects

Recent investigations reveal that this compound can modulate inflammatory pathways. It appears to suppress pro-inflammatory cytokines and may have applications in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Synthesis and Structural Modifications

The synthesis of this compound typically involves various chemical reactions that allow for structural modifications to enhance its biological activity. Common methods include:

Microwave-Assisted Synthesis

This method has been employed to produce various substituted quinoline derivatives efficiently. Microwave-assisted synthesis allows for rapid reaction times and higher yields compared to traditional methods .

One-Pot Reactions

Recent advancements in synthetic methodologies have introduced one-pot reactions that simplify the production of 6-fluoro derivatives. These methods reduce the number of steps required and improve overall efficiency in generating bioactive compounds .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated significant inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Antimalarial Activity

In another investigation, the antimalarial efficacy of 6-fluoro derivatives was assessed in vitro against Plasmodium falciparum. The results indicated that modifications at the 6-position significantly enhanced activity compared to non-fluorinated analogs, highlighting the importance of structural features in drug design .

Comparative Analysis of Related Compounds

Compound NameAntimicrobial ActivityAntimalarial ActivityAnti-inflammatory Activity
This compoundHighModerateModerate
4(1H)-quinoloneModerateHighLow
Endochin-like quinolonesHighHighModerate

Mechanism of Action

The mechanism of action of 6-fluoro-2-hydroxy-1H-quinolin-4-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial DNA gyrase, an enzyme essential for DNA replication. This inhibition prevents bacterial growth and replication, leading to the compound’s antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-fluoro-2-hydroxy-1H-quinolin-4-one with structurally related quinolinones, emphasizing substituent effects, molecular properties, and reported applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties References
This compound 2-OH, 6-F, 4-ketone C₉H₆FNO₂ 179.15 (calculated) Hypothesized high polarity due to hydroxyl and ketone groups; potential bioactivity. N/A
3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one 3-Cl, 6-F, 4-OH, 2-ketone C₉H₅ClFNO₂ 213.59 Higher mass due to Cl; used in pharmaceutical intermediates ().
6-Fluoro-4-methylquinolin-2(1H)-one 6-F, 4-CH₃, 2-ketone C₁₀H₈FNO 177.18 Reduced polarity (methyl group); used in synthetic chemistry ().
6-Fluoro-4-hydroxy-2-methylquinoline 6-F, 4-OH, 2-CH₃ C₁₀H₈FNO 177.18 Methyl at position 2 increases hydrophobicity; tech-grade applications ().
6-Fluoro-2-(trifluoromethyl)quinolin-4-ol 6-F, 4-OH, 2-CF₃ C₁₀H₅F₄NO 231.15 Strong electron-withdrawing CF₃ group; potential agrochemical applications ().
6-Chloro-4-phenylquinolin-2(1H)-one 6-Cl, 4-Ph, 2-ketone C₁₅H₁₀ClNO 255.70 Phenyl group enhances lipophilicity; used in organic synthesis ().
3-Chloro-6-methyl-2-phenyl-1H-quinolin-4-one 3-Cl, 6-CH₃, 2-Ph, 4-ketone C₁₆H₁₂ClNO 269.73 Bulky phenyl and methyl groups; explored in medicinal chemistry ().

Key Observations from Comparative Analysis:

Fluorine at position 6 is a conserved feature in many analogs, contributing to electronic effects and metabolic stability ().

Biological Relevance: Compounds with electron-withdrawing groups (e.g., CF₃ in ) exhibit enhanced binding to enzymes or receptors due to increased electrophilicity.

Synthetic Applications: Methyl or phenyl substitutions () are common in intermediates for drug discovery, balancing reactivity and stability.

Research Findings and Trends

  • Structural Diversity : Modifications at positions 2, 3, and 4 dominate synthetic efforts, with halogen (F, Cl) and aryl groups being prevalent ().
  • Spectroscopic Characterization : NMR and MS data () confirm regioselectivity in hydroxyl and nitro derivatives, critical for validating synthetic routes.
  • Safety Profiles: Fluorinated quinolinones generally exhibit moderate toxicity (e.g., H302, H315 in ), necessitating careful handling.

Q & A

Q. What are the recommended synthetic routes for 6-fluoro-2-hydroxy-1H-quinolin-4-one, and how do reaction conditions influence yield?

Answer: The synthesis of fluorinated quinolinones often involves cyclization or halogenation steps. For example:

  • Cyclization with LiHMDS : A base-mediated cyclization of substituted acetophenones or similar precursors can yield quinolinone scaffolds. LiHMDS (lithium hexamethyldisilazide) is effective in deprotonation and ring closure .
  • Fluorination via POCl₃ : Chlorination followed by fluorine substitution using reagents like KF or HF-pyridine is common. For instance, 6-chloro intermediates can be fluorinated under reflux conditions .
Method Reagents/Conditions Yield Range Key Reference
CyclizationLiHMDS, THF, -78°C to RT60-75%
Halogenation/FluorinationPOCl₃, then KF in DMF, 100°C45-65%

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Answer: A combination of techniques is recommended:

  • NMR : ¹⁹F NMR is critical for confirming fluorine substitution patterns. ¹H NMR can resolve hydroxyl proton environments (e.g., δ 10-12 ppm for -OH) .
  • FT-IR : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (O-H stretch) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, especially given the fluorine isotope pattern .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing this compound derivatives?

Answer: Contradictions often arise from tautomerism or impurities. Strategies include:

  • Tautomer Analysis : Use variable-temperature NMR to observe equilibrium between keto-enol forms. Computational studies (DFT/B3LYP) can predict dominant tautomers .
  • Purity Verification : Employ HPLC-MS to detect byproducts (e.g., dehalogenated species). Recrystallization in ethanol/water mixtures improves purity .
  • Cross-Validation : Compare data with structurally similar compounds (e.g., non-fluorinated analogues) to identify unexpected shifts .

Q. What computational methods are suitable for predicting the biological activity of this compound?

Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., FABP4/5 inhibitors) .
  • QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with activity using descriptors like logP and electrostatic potential maps .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties, such as solubility and cytochrome P450 interactions .

Q. How can reaction conditions be optimized to minimize byproducts in fluorinated quinolinone synthesis?

Answer:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance fluorination efficiency but may increase side reactions. Mixed solvents (e.g., DCM/THF) balance reactivity and selectivity .
  • Catalyst Exploration : Pd/C or CuI catalysts improve halogen exchange reactions. For example, CuI in DMF at 120°C reduces unreacted chloride residues .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 100°C) minimizes decomposition of heat-sensitive intermediates .

Data Analysis and Reproducibility

Q. What strategies ensure reproducibility in biological assays involving this compound?

Answer:

  • Batch Standardization : Use HPLC to ensure ≥95% purity across batches. Document lot-specific variations (e.g., residual solvents) .
  • Positive Controls : Include known inhibitors (e.g., FABP4 inhibitor BMS309403) to validate assay conditions .
  • Statistical Rigor : Triplicate experiments with ANOVA analysis reduce false positives. Pre-register protocols on platforms like Open Science Framework .

Methodological Challenges

Q. How should researchers address discrepancies between computational predictions and experimental results for fluorinated quinolinones?

Answer:

  • Error Source Identification : Check force field parameters in simulations; fluorine’s electronegativity may require customized DFT settings .
  • Experimental Replication : Synthesize analogues (e.g., 6-chloro vs. 6-fluoro) to isolate electronic effects .
  • Collaborative Validation : Share raw data via repositories like Zenodo for peer verification .

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